molecular formula C28H16N2O4 B14488518 2,2'-Di(pyridin-3-yl)-1H,1'H-[2,2'-biindene]-1,1',3,3'(2H,2'H)-tetrone CAS No. 64487-72-5

2,2'-Di(pyridin-3-yl)-1H,1'H-[2,2'-biindene]-1,1',3,3'(2H,2'H)-tetrone

Cat. No.: B14488518
CAS No.: 64487-72-5
M. Wt: 444.4 g/mol
InChI Key: SYSFNFGKCFSQOA-UHFFFAOYSA-N
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Description

2,2’-Di(pyridin-3-yl)-1H,1’H-[2,2’-biindene]-1,1’,3,3’(2H,2’H)-tetrone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes two pyridinyl groups attached to a biindene core. The presence of multiple nitrogen atoms and conjugated double bonds contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Di(pyridin-3-yl)-1H,1’H-[2,2’-biindene]-1,1’,3,3’(2H,2’H)-tetrone typically involves multi-step organic reactions. One common method includes the condensation of pyridine derivatives with indene-based precursors under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle the exothermic nature of the reactions involved. The use of automated systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2’-Di(pyridin-3-yl)-1H,1’H-[2,2’-biindene]-1,1’,3,3’(2H,2’H)-tetrone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon.

    Substitution: The pyridinyl groups can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different chemical and physical properties, making them useful for various applications.

Mechanism of Action

The mechanism of action of 2,2’-Di(pyridin-3-yl)-1H,1’H-[2,2’-biindene]-1,1’,3,3’(2H,2’H)-tetrone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Di(pyridin-3-yl)-1H,1’H-[2,2’-biindene]-1,1’,3,3’(2H,2’H)-tetrone is unique due to its biindene core structure, which is not commonly found in similar compounds

Properties

CAS No.

64487-72-5

Molecular Formula

C28H16N2O4

Molecular Weight

444.4 g/mol

IUPAC Name

2-(1,3-dioxo-2-pyridin-3-ylinden-2-yl)-2-pyridin-3-ylindene-1,3-dione

InChI

InChI=1S/C28H16N2O4/c31-23-19-9-1-2-10-20(19)24(32)27(23,17-7-5-13-29-15-17)28(18-8-6-14-30-16-18)25(33)21-11-3-4-12-22(21)26(28)34/h1-16H

InChI Key

SYSFNFGKCFSQOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)(C3=CN=CC=C3)C4(C(=O)C5=CC=CC=C5C4=O)C6=CN=CC=C6

Origin of Product

United States

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